2-Bromo-N-(tert-butyl)propanamide

Descripción

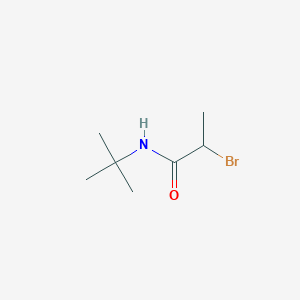

2-Bromo-N-(tert-butyl)propanamide (CAS 142713-66-4) is a brominated propanamide derivative with the molecular formula C₇H₁₄BrNO and a molecular weight of 208.099 g/mol . Its structure comprises a propanamide backbone substituted with a bromine atom at the second carbon and a bulky tert-butyl group attached to the nitrogen. The tert-butyl group introduces steric hindrance, which can influence reaction kinetics and selectivity in organic synthesis. The bromine atom serves as a reactive site for nucleophilic substitution, making the compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-tert-butylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGVEEBOYNWWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931609 | |

| Record name | 2-Bromo-N-tert-butylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94318-80-6, 142713-66-4 | |

| Record name | 2-Bromo-N-(1,1-dimethylethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94318-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-tert-butylpropanamide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-tert-butylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-N-TERT-BUTYLPROPANAMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4306Y6Z29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below summarizes key structural differences among 2-Bromo-N-(tert-butyl)propanamide and related bromo-propanamide derivatives:

Reactivity and Substituent Effects

- Steric Effects : The tert-butyl group in 2-Bromo-N-(tert-butyl)propanamide hinders nucleophilic attack at the amide nitrogen, directing reactivity toward the bromine atom. In contrast, derivatives like 2-Bromo-N-(4-chlorophenyl)propanamide lack steric hindrance, enabling broader reactivity .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in CAS 77112-25-5) increase the electrophilicity of the bromine atom, accelerating substitution reactions. Conversely, electron-donating groups (e.g., 2-methylphenyl in CAS 19397-79-6) reduce reactivity .

- Chiral Centers : The (S)-phenylethyl group in 2-Bromo-N-[(1S)-1-phenylethyl]propanamide introduces chirality, making it useful in enantioselective synthesis .

Research Findings

- Crystallographic Studies : 2-Bromo-2-methyl-N-p-tolyl-propanamide was structurally characterized via single-crystal X-ray diffraction, revealing a planar amide group and intramolecular hydrogen bonding . Similar studies on 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide highlighted the role of bulky substituents in crystal packing .

- Synthetic Utility: 2-Bromo-N-(4-chlorophenyl)propanamide was used in the synthesis of triazinoindole derivatives, demonstrating its role as a coupling agent in heterocyclic chemistry .

- Industrial Applications : 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide (CAS 1211465-92-7) is produced at >99% purity for pharmaceutical intermediates, emphasizing demand for high-quality bromo-propanamides in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.